Mitochondrial Complex III Inhibition: SSO vs. Antimycin A
SSO acts as a direct, potent, and irreversible inhibitor of mitochondrial respiratory chain Complex III. This effect is distinct from its plasma membrane CD36 binding. The IC50 for Complex III inhibition by SSO is 4 μM in isolated rat liver, heart, and kidney mitochondria [1]. For reference, the canonical Complex III inhibitor Antimycin A exhibits a reported IC50 of approximately 0.01-0.1 μM [2]. While SSO is less potent than Antimycin A, it offers a dual-targeted approach, uniquely bridging extracellular fatty acid transport blockade with mitochondrial electron transport disruption.
| Evidence Dimension | Inhibition of Mitochondrial Complex III (IC50) |
|---|---|
| Target Compound Data | 4 μM |
| Comparator Or Baseline | Antimycin A (approx. 0.01-0.1 μM) |
| Quantified Difference | SSO is ~40-400x less potent but retains direct Complex III activity; Antimycin A has no CD36 affinity. |
| Conditions | Isolated rat mitochondria; Complex III activity assay |
Why This Matters
This quantitative IC50 confirms SSO's direct mitochondrial activity, making it essential for studies of CD36-mitochondria crosstalk where a pure CD36 inhibitor (e.g., neutralizing antibodies) or a pure CPT1 inhibitor (e.g., Etomoxir) would yield false-negative or incomplete results.
- [1] Drahota Z, Milerová M, Endlicher R, et al. Succinimidyl oleate, established inhibitor of CD36/FAT translocase inhibits complex III of mitochondrial respiratory chain. Biochem Biophys Res Commun. 2010;391(3):1348-1352. View Source
- [2] Gao X, Wen Y, Zhang D, et al. The mitochondrial respiratory chain complex III inhibitor antimycin A inhibits the growth of hepatocellular carcinoma cells in vitro and in vivo. Oncol Rep. 2019;41(2):1047-1056. View Source
